(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 2042346-34-7
VCID: VC7094559
InChI: InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m1/s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)O)O
Molecular Formula: C8H14O5
Molecular Weight: 190.195

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid

CAS No.: 2042346-34-7

Cat. No.: VC7094559

Molecular Formula: C8H14O5

Molecular Weight: 190.195

* For research use only. Not for human or veterinary use.

(2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid - 2042346-34-7

Specification

CAS No. 2042346-34-7
Molecular Formula C8H14O5
Molecular Weight 190.195
IUPAC Name (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m1/s1
Standard InChI Key ZNNDGDKLQUKDGI-RXMQYKEDSA-N
SMILES CC(C)(C)OC(=O)CC(C(=O)O)O

Introduction

(2R)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid is a chiral organic compound that belongs to the class of ketocarboxylic acids. It features a tert-butoxy group, a hydroxy group, and a keto group on a butanoic acid backbone. This unique structure contributes to its potential biological activity and chemical reactivity. The compound's molecular formula is C₈H₁₄O₅, and its molecular weight is approximately 190.19 g/mol .

Synthesis Methods

The synthesis of (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid typically involves chiral starting materials and reagents to ensure the desired enantiomer is obtained. Common methods may include:

  • Alkylation and Hydrolysis: Involves the alkylation of a chiral ester with tert-butyl bromoacetate, followed by hydrolysis and oxidation.

  • Enzymatic Resolution: Utilizes enzymes to selectively hydrolyze or esterify one enantiomer over the other.

Biological Activity and Potential Applications

The biological activity of (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid is hypothesized to involve interactions with specific enzymes and receptors. The compound's keto group may facilitate enzyme binding, while the tert-butoxy and hydroxy groups can provide selectivity in these interactions. This structural arrangement allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects in metabolic disorders and other diseases.

Comparison with Similar Compounds

Several compounds share structural similarities with (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid:

  • (2R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid: Replaces the hydroxy group with an ethyl group, altering its reactivity and biological activity.

  • (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid: Features a benzyl group instead of a hydroxy group, which affects its steric properties and potential biological targets .

  • (2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate: Contains an amino group, which influences its chemical properties and biological interactions .

Research Findings and Future Directions

Research on (2R)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid is ongoing, with a focus on its potential therapeutic applications. Future studies should explore its interactions with specific enzymes and receptors, as well as its efficacy in modulating biochemical pathways relevant to disease treatment.

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